
N-(3-acetylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, also known as MAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MAPA belongs to the class of pyrazole-based compounds, which have been extensively studied for their diverse biological activities. In
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
One study investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, highlighting the effect of hydrogen bonding on self-assembly processes and their significant antioxidant activities. These findings suggest potential applications in developing antioxidant agents and exploring the self-assembly process in coordination chemistry (Chkirate et al., 2019).
Anticonvulsant Agents
Another research area focuses on the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophores as anticonvulsant agents. This study found that morpholino derivatives exhibited promising anticonvulsant leads, suggesting a route for developing new anticonvulsant drugs (Amir et al., 2012).
Neuroprotective Effects
Research on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety revealed significant neuroprotective effects against oxidative stress, pointing towards potential therapeutic applications for neurodegenerative diseases (Sameem et al., 2017).
Alzheimer's Disease Therapy
A multifunctional therapeutic approach has been explored with the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives against Alzheimer's disease. These compounds demonstrated potent acetylcholinesterase inhibitory activity and the ability to inhibit amyloid β aggregation, offering insights into Alzheimer's disease treatment strategies (Umar et al., 2019).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-6-8-19(9-7-17)22-15-28(26-24(22)27-10-12-31-13-11-27)16-23(30)25-21-5-3-4-20(14-21)18(2)29/h3-9,14-15H,10-13,16H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMLGOTFRRESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

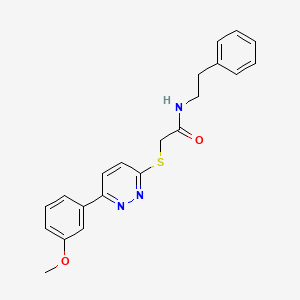
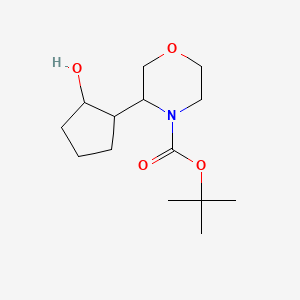
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)

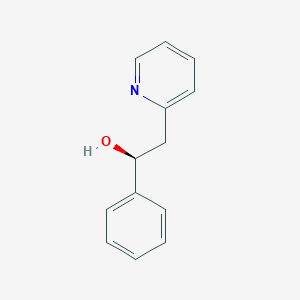
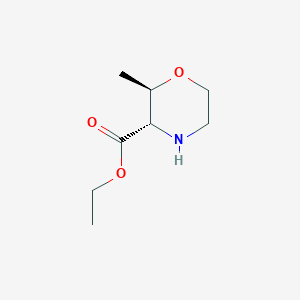

![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2456420.png)
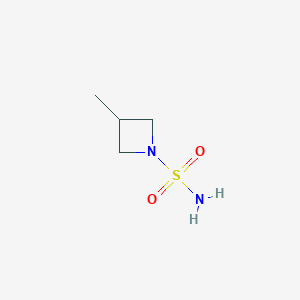
![2-sec-butyl-5-{[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2456424.png)
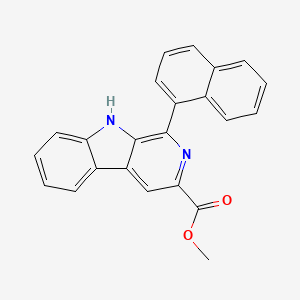
![Cyclohex-3-en-1-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456429.png)
![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2456430.png)
